Cas no 33667-53-7 (Methyl 1-methylazetidine-2-carboxylate)

Methyl 1-methylazetidine-2-carboxylate is a versatile heterocyclic compound featuring a four-membered azetidine ring with a methyl ester and a methyl substituent. Its strained ring structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The ester functionality allows for further derivatization, while the methyl group enhances stability and influences steric properties. This compound serves as a key intermediate in the synthesis of bioactive molecules, offering efficient ring-opening and functionalization opportunities. Its well-defined structure and synthetic utility make it a preferred choice for researchers exploring novel nitrogen-containing scaffolds.
Methyl 1-methylazetidine-2-carboxylate structure
33667-53-7 structure
Product Name:Methyl 1-methylazetidine-2-carboxylate
CAS No:33667-53-7
MF:C6H11NO2
MW:129.157041788101
CID:4646646
Update Time:2025-05-25

Methyl 1-methylazetidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1-methylazetidine-2-carboxylate
    • 1-methyl-azetidine-2-carboxylic acid methyl ester
    • N-Methyl-2-carbomethoxyazetidine
    • Methyl 1-methyl-2-azetidinecarboxylate #
    • Methyl 1-methylazetidine-2-carboxylate
    • Inchi: 1S/C6H11NO2/c1-7-4-3-5(7)6(8)9-2/h5H,3-4H2,1-2H3
    • InChI Key: OBTIFDXJYCRQBH-UHFFFAOYSA-N
    • SMILES: O(C)C(C1CCN1C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 124
  • XLogP3: 0.4
  • Topological Polar Surface Area: 29.5

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Methyl 1-methylazetidine-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:33667-53-7)Methyl 1-methylazetidine-2-carboxylate
Order Number:A1085535
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:24
Price ($):503.0
Email:sales@amadischem.com

Additional information on Methyl 1-methylazetidine-2-carboxylate

Recent Advances in the Application of Methyl 1-methylazetidine-2-carboxylate (CAS: 33667-53-7) in Chemical Biology and Pharmaceutical Research

Methyl 1-methylazetidine-2-carboxylate (CAS: 33667-53-7) is a versatile heterocyclic compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its azetidine ring structure, serves as a valuable building block for the synthesis of novel bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of modulators for protein-protein interactions and enzyme inhibitors. The unique conformational constraints imposed by the azetidine ring contribute to its ability to enhance binding affinity and selectivity in target engagement.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 1-methylazetidine-2-carboxylate as a key intermediate in the synthesis of selective kinase inhibitors. Researchers utilized this compound to develop a series of derivatives that exhibited potent activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The study reported that the incorporation of the azetidine moiety improved the metabolic stability of the inhibitors while maintaining their inhibitory potency. These findings underscore the compound's potential in addressing challenges related to drug metabolism and pharmacokinetics.

In the field of chemical biology, Methyl 1-methylazetidine-2-carboxylate has been employed as a scaffold for the design of covalent inhibitors. A recent publication in ACS Chemical Biology detailed its use in developing irreversible inhibitors of cysteine proteases, which play crucial roles in various pathological processes. The researchers leveraged the reactivity of the carboxylate group to introduce electrophilic warheads, enabling selective covalent modification of the target enzymes. This approach not only enhanced the inhibitors' specificity but also provided insights into the structural requirements for effective covalent inhibition.

The compound's application extends to peptide mimetics and macrocyclic drug design. A 2024 study in Nature Communications reported the successful incorporation of Methyl 1-methylazetidine-2-carboxylate into cyclic peptides targeting G protein-coupled receptors (GPCRs). The constrained azetidine structure was found to stabilize specific peptide conformations that are favorable for GPCR binding, leading to improved receptor subtype selectivity. This advancement opens new avenues for the development of peptide-based therapeutics with enhanced stability and bioavailability.

From a synthetic chemistry perspective, recent innovations have focused on improving the efficiency of Methyl 1-methylazetidine-2-carboxylate production. A paper in Organic Process Research & Development described a novel catalytic asymmetric synthesis route that achieves high enantiomeric purity while reducing the number of synthetic steps. This methodological advancement addresses previous challenges in the large-scale production of enantiomerically pure azetidine derivatives, facilitating their broader application in medicinal chemistry.

Looking forward, the unique properties of Methyl 1-methylazetidine-2-carboxylate position it as a promising candidate for addressing current limitations in drug discovery. Its applications span from small molecule therapeutics to peptide-based drugs, with particular relevance in targeting challenging protein classes. Future research directions may explore its potential in PROTAC (proteolysis targeting chimera) design and as a component of RNA-targeting small molecules, further expanding its impact on pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:33667-53-7)Methyl 1-methylazetidine-2-carboxylate
A1085535
Purity:99%
Quantity:1g
Price ($):503.0
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